molecular formula C12H15BrFNOS B8086047 (R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide

(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B8086047
M. Wt: 320.22 g/mol
InChI Key: WOADMISSFZLHGL-YBYKNVHQSA-N
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Description

(R)-N-[(1E)-1-(5-Bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative with the molecular formula C₁₂H₁₅BrFNOS and a molecular weight of 320.22 g/mol . It features a stereogenic sulfur atom in the (R)-configuration and an ethylidene group conjugated to a 5-bromo-2-fluorophenyl moiety. This compound is commonly employed as a chiral auxiliary or intermediate in asymmetric synthesis, particularly in the preparation of enantiomerically pure amines, heterocycles, and biologically active molecules . Its bromo and fluoro substituents enhance electrophilicity and influence steric interactions, making it valuable in transition-metal-catalyzed cross-coupling reactions .

Key physical properties include:

  • Density: 1.40 ± 0.1 g/cm³ (predicted)
  • Boiling Point: 391.8 ± 52.0 °C (predicted)
  • Purity: >95% (commercial grade) .

Properties

IUPAC Name

(NE,R)-N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3/b15-8+/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOADMISSFZLHGL-YBYKNVHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\[S@](=O)C(C)(C)C)/C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132039
Record name [N(E),S(R)]-N-[1-(5-Bromo-2-fluorophenyl)ethylidene]-2-methyl-2-propanesulfinamide
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Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346145-51-4, 1194044-26-2
Record name [N(E),S(R)]-N-[1-(5-Bromo-2-fluorophenyl)ethylidene]-2-methyl-2-propanesulfinamide
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Record name [N(E),S(R)]-N-[1-(5-Bromo-2-fluorophenyl)ethylidene]-2-methyl-2-propanesulfinamide
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Record name (R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide
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Preparation Methods

Reaction Conditions

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst : No additional catalyst required; the reaction proceeds via nucleophilic addition.

  • Temperature : Room temperature (20–25°C).

  • Yield : 85–95% after purification by silica gel chromatography.

The sulfinylimine intermediate is isolated as a yellow oil, with its configuration confirmed by 1H^1H-NMR and high-resolution mass spectrometry (HRMS).

Grignard Addition for Diastereomeric Control

The sulfinylimine undergoes stereoselective nucleophilic addition using methylmagnesium bromide (MeMgBr) to introduce the ethylidene group. This step is critical for establishing the (E)-configuration and (R)-stereochemistry.

Key Parameters

ParameterDetail
Reagent Methylmagnesium bromide (3.0 M in diethyl ether)
Solvent Anhydrous THF or DCM
Temperature -78°C (slow warming to 0°C)
Reaction Time 1–2 hours
Yield 70–75%

The Grignard adduct is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via flash chromatography. Diastereomeric excess (de) exceeds 98% due to the chiral directing effect of the sulfinamide auxiliary.

Acidic Cleavage of the Sulfinamide Auxiliary

After the Grignard step, the sulfinamide auxiliary is removed under acidic conditions to yield the free amine, though this step is optional depending on the target application. For the final product, the auxiliary is retained to preserve chirality.

Hydrolysis Conditions

  • Reagent : 4 M HCl in 1,4-dioxane.

  • Temperature : Room temperature.

  • Duration : 30 minutes.

  • Yield : 90–95% after neutralization and extraction.

Alternative Synthetic Routes

Asymmetric Oxidation of Sulfides

A less common method involves the asymmetric oxidation of prochiral sulfides using vanadyl acetylacetonate and hydrogen peroxide in acetone. This approach achieves moderate enantioselectivity (70–80% ee) but is less efficient than the condensation-Grignard route.

Flow Chemistry for Scalability

Recent patents describe continuous-flow systems for synthesizing sulfinamide intermediates. Key features include:

  • Ethylene pressure : 10–20 bar in a gas reactor.

  • Scavengers : Polymer-bound thiourea/sulfonic acid to remove byproducts.

  • Throughput : 5–10 g/hour with >99% purity.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Hexane/ethyl acetate (7:3) for intermediate isolation.

  • Reverse-phase HPLC : Acetonitrile/water (gradient) for final product purity >99.5%.

Spectroscopic Data

TechniqueKey Signals
1H^1H-NMR (CDCl₃)δ 8.99 (s, 1H, CH=N), 7.51–7.28 (m, 3H, aryl-H), 1.20 (s, 9H, tert-butyl).
HRMS m/z 320.01146 ([M+H]⁺, calc. 320.01152).
Optical Rotation [α]²⁵D = +42.5° (c = 1.0, CHCl₃).

Industrial Applications and Scalability

The compound is a key intermediate in synthesizing sacubitril (LCZ696), a neprilysin inhibitor used in heart failure therapy. Pilot-scale batches (50–100 kg) employ the following optimized protocol:

StepParameterIndustrial Adjustment
CondensationSolventToluene (cost-effective alternative to DCM)
Grignard AdditionTemperature-50°C (balances yield and cooling costs)
WorkupExtractionCentrifugal partition chromatography for faster separation

Chemical Reactions Analysis

Types of Reactions

®-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its sulfinamide functionality is of particular interest due to its biological activity.

Antimicrobial Activity:
Research indicates that sulfinamides exhibit significant antimicrobial properties. Compounds similar to (R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide have shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported that sulfinamide derivatives demonstrate enhanced activity compared to traditional antibiotics like streptomycin and ampicillin, suggesting their potential as new antimicrobial agents .

Anticancer Properties:
Recent investigations have highlighted the anticancer potential of sulfinamide derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For example, compounds with similar structures have been shown to induce apoptosis in human pancreatic and gastric cancer cell lines through mechanisms involving the modulation of apoptotic pathways .

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules.

Schiff Base Formation:
The compound can participate in Schiff base reactions, where it reacts with aldehydes or ketones to form imines. This reaction is crucial for synthesizing various biologically active compounds and can be optimized for high yields under mild conditions .

Synthetic Intermediates:
Due to its specific functional groups, this sulfinamide can act as an intermediate in the synthesis of more complex organic molecules, including those used in drug discovery and development. Its unique properties allow for further modifications that can enhance biological activity or alter pharmacokinetic profiles .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.

Polymer Chemistry:
The compound's reactivity can be harnessed in polymer chemistry for the development of novel materials with specific properties. Sulfinamides can be integrated into polymer backbones to impart unique characteristics such as increased thermal stability or improved mechanical properties .

Nanomaterials:
Emerging research suggests that sulfinamide derivatives could play a role in the synthesis of nanomaterials. Their ability to stabilize metal nanoparticles may lead to applications in catalysis or as sensors due to their enhanced surface area and reactivity .

Mechanism of Action

The mechanism of action of ®-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

(R,E)-N-(1-(4-Bromo-3-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide (56b)

  • Structure : 4-Bromo-3-fluorophenyl vs. 5-bromo-2-fluorophenyl in the target compound.
  • Impact : The meta -bromo and ortho -fluoro arrangement in 56b reduces steric hindrance compared to the para -bromo and ortho -fluoro configuration in the target compound. This difference alters reactivity in Suzuki-Miyaura couplings, with the target compound showing higher regioselectivity due to enhanced electronic polarization .
  • Synthesis: Both compounds are synthesized via condensation of sulfinamide with substituted acetophenones, but 56b requires harsher conditions (50% EtOAc in petroleum ether for purification) .

(S)-N-[1-(2-Fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide

  • Structure : Lacks the bromo substituent and has a simpler 2-fluorophenyl group.
  • Impact: The absence of bromo reduces molecular weight (241.33 g/mol vs. 320.22 g/mol) and polarizability, diminishing utility in heavy-atom-mediated reactions (e.g., X-ray crystallography phasing). However, it exhibits higher solubility in nonpolar solvents .

Enantiomeric and Diastereomeric Comparisons

(S)-N-[(1E)-1-(5-Bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide

  • Configuration : (S)-sulfur vs. (R)-sulfur in the target compound.
  • Impact: Enantiomers exhibit opposite stereochemical outcomes in asymmetric induction. For example, the (S)-enantiomer produces inverted configurations in Strecker amino acid synthesis, as demonstrated by divergent optical rotations ([α]²³ᴅ = −72.4° vs. +72.4° for the (R)-form) .

(±)-N-(1-(2-Bromophenyl)hex-5-en-2-ylidene)-2-methylpropane-2-sulfinamide (V-17)

  • Structure : Contains a hexenylidene chain instead of ethylidene.
  • Impact : The extended alkyl chain increases lipophilicity (logP ≈ 3.5 vs. 2.8 for the target compound) but reduces crystallinity, complicating purification. Diastereomeric mixtures (1:1) are common in such analogs, unlike the stereochemically pure target compound .

Functional Group Variations

(R)-N-(5-(2-Bromophenethyl)non-1-en-5-yl)-2-methylpropane-2-sulfinamide (V-21)

  • Structure: Non-enylidene chain with a bromophenethyl group.
  • Impact : The bulky chain introduces conformational rigidity, favoring 5-membered transition states in cycloadditions. However, it lowers yields in SN2 reactions (65% vs. 78% for the target compound) due to steric shielding .

Biological Activity

(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological implications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₅BrFNOS
  • Molecular Weight : 320.22 g/mol
  • CAS Number : 1457976-11-2

Structural Features

The compound features a sulfinamide functional group, which is significant for its biological activity. The presence of bromine and fluorine substituents on the aromatic ring may influence the compound's interaction with biological targets.

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific antimicrobial efficacy of this compound remains to be fully characterized but is expected to align with the known activities of similar sulfonamides.

Anti-inflammatory Activity

Sulfonamides are recognized for their anti-inflammatory properties. In experimental models, compounds with similar structures have shown the ability to inhibit carrageenan-induced paw edema in rats, suggesting potential applications in treating inflammatory conditions . The mechanism often involves inhibition of pro-inflammatory mediators, which could also apply to this compound.

Other Pharmacological Activities

Sulfonamides have been associated with a range of pharmacological activities, including:

  • Antioxidant Activity : Compounds in this class can scavenge free radicals, contributing to their therapeutic effects .
  • Anticancer Potential : Some studies suggest that sulfonamide derivatives may possess anticancer properties through various mechanisms, including apoptosis induction in cancer cells .

Synthesis and Evaluation

Recent studies synthesized new derivatives of benzenesulfonamide and evaluated their biological activities. For example, compounds derived from similar frameworks were tested for their anti-inflammatory and antimicrobial properties . These findings suggest that modifications in the chemical structure can significantly enhance biological activity.

Comparative Analysis

A comparative analysis of various sulfonamide derivatives reveals that structural modifications, such as halogen substitutions, can lead to enhanced potency against specific pathogens or inflammatory responses.

CompoundAntimicrobial Activity (MIC mg/mL)Anti-inflammatory Activity (%)
(R)-N-(5-bromo-2-fluoro...)TBDTBD
Sulfonamide A6.72 (E. coli)94.69
Sulfonamide B6.63 (S. aureus)89.66

Future Directions

Further research is needed to evaluate the full spectrum of biological activities associated with this compound. Investigations into its mechanism of action, pharmacokinetics, and potential side effects will be crucial for its development as a therapeutic agent.

Q & A

Q. What are the established synthetic protocols for preparing this sulfinamide?

The compound is synthesized via a condensation reaction between (R)-2-methylpropane-2-sulfinamide and 1-(5-bromo-2-fluorophenyl)ethan-1-one under conditions outlined in "general procedure D" (typically involving Ti(OiPr)₄ as a Lewis acid). Purification employs flash column chromatography (20–50% ethyl acetate/petroleum ether gradient), yielding a yellow oil with 93% purity confirmed by HPLC (tR = 7.22 min) .

Q. Which spectroscopic methods are critical for structural confirmation?

Key techniques include:

  • HPLC : C18 column with UV detection (220–400 nm) for purity assessment.
  • HRMS : Observed [M+H]<sup>+</sup> at m/z 333.9 (calculated 334.03 for C13H17BrFNOS).
  • Chiral analysis : Optical rotation ([α]D<sup>20</sup>) and chiral HPLC to verify the (R)-configuration .

Q. What are common impurities, and how are they mitigated?

Impurities include unreacted ketone, diastereomers, or elimination byproducts. These are resolved via optimized chromatography (e.g., EtOAc/hexane gradients) and monitored by HPLC. For example, a 1:3 EtOAc/hexane system effectively separates stereoisomers .

Q. How is stereochemical integrity maintained during synthesis?

The (R)-sulfinamide group’s configuration is preserved by using enantiopure (R)-2-methylpropane-2-sulfinamide. Reaction conditions (e.g., anhydrous solvents, low temperature) minimize racemization, with final stereochemistry confirmed by optical rotation .

Q. What storage conditions ensure compound stability?

Store under inert gas (N2 or Ar) at –20°C in airtight, light-protected containers. Moisture-sensitive sulfinamide bonds and bromo-fluorophenyl groups require desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. How can researchers troubleshoot inconsistent reaction yields?

Low yields may stem from incomplete imine formation or side reactions. Strategies include:

  • Stoichiometry optimization : Use 1.1–1.2 equivalents of ketone.
  • Water removal : Molecular sieves (3Å) or azeotropic distillation with toluene.
  • Catalyst screening : Test Ti(OiPr)₄ vs. CeCl3/NaI for improved efficiency .

Q. What advanced techniques validate the (E)-ethylidene geometry?

  • NOE NMR : Spatial interactions between sulfinamide methyl groups and aryl protons confirm the (E)-configuration.
  • X-ray crystallography : Single-crystal analysis provides definitive proof but requires high-quality crystals .

Q. How do aryl substituents influence reactivity in downstream applications?

The 5-bromo-2-fluoro pattern impacts electronic (electron-withdrawing) and steric properties. Comparative studies with analogs (e.g., 5-fluoro-2-methoxy derivatives) using DFT calculations or Hammett analyses elucidate structure-activity relationships .

Q. What methodologies resolve mass spectrometry discrepancies?

Discrepancies (e.g., m/z 333.9 vs. 334.03) arise from isotopic abundance (e.g., <sup>79</sup>Br/<sup>81</sup>Br) or adduct formation. HRMS with ESI+ or APCI+ ionization, coupled with isotopic pattern matching, clarifies molecular identity .

Q. How can synthesis be scaled without compromising enantiopurity?

  • Flow chemistry : Immobilized reagents or chiral catalysts enhance efficiency.
  • Process monitoring : Inline HPLC or NMR tracks enantiomeric excess (ee) in real-time .

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